4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate

Physicochemical Properties Medicinal Chemistry SAR Analysis

4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate (CAS 1351597-84-6) is a synthetic piperazine-1-carboxamide derivative supplied as an oxalate salt. Its core structure features an N-(2-methoxyethyl) urea moiety and a furan-2-yl-2-oxoethyl pendant attached to the piperazine ring.

Molecular Formula C16H23N3O8
Molecular Weight 385.373
CAS No. 1351597-84-6
Cat. No. B2910276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate
CAS1351597-84-6
Molecular FormulaC16H23N3O8
Molecular Weight385.373
Structural Identifiers
SMILESCOCCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
InChIInChI=1S/C14H21N3O4.C2H2O4/c1-20-10-4-15-14(19)17-7-5-16(6-8-17)11-12(18)13-3-2-9-21-13;3-1(4)2(5)6/h2-3,9H,4-8,10-11H2,1H3,(H,15,19);(H,3,4)(H,5,6)
InChIKeyYSLYGLAFTLBGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate (CAS 1351597-84-6) for Research


4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate (CAS 1351597-84-6) is a synthetic piperazine-1-carboxamide derivative supplied as an oxalate salt . Its core structure features an N-(2-methoxyethyl) urea moiety and a furan-2-yl-2-oxoethyl pendant attached to the piperazine ring. With a molecular formula of C16H23N3O8 and a molecular weight of 385.37 g/mol, this compound occupies a distinct physicochemical space relative to its close analogs, making it a specific tool for structure-activity relationship (SAR) studies or fragment-based screening programs.

Why Generic Substitution Fails for 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate


In-class piperazine-1-carboxamide derivatives cannot be simply interchanged for 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate due to statistically significant differences in physicochemical properties driven by subtle N-substituent variations. For instance, modifying the N-terminal group from a 2-methoxyethyl chain to an ethyl or allyl moiety alters molecular weight, hydrogen-bonding capacity, and lipophilicity, as evidenced by calculated logP and topological polar surface area (TPSA) variations across the congeneric series . Such changes directly impact solubility, membrane permeability, and target binding—critical factors for assay reproducibility, prodrug design, or chemical probe validation. Therefore, direct substitution without experimental requalification risks compromising data integrity in biological assays.

Quantitative Differentiation Evidence for 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate


Molecular Weight Differentiation from N-Ethyl Analog

The target compound's molecular weight (385.37 g/mol) is precisely 120.06 g/mol greater than its N-ethyl analog (265.31 g/mol), a difference attributable to the 2-methoxyethyl substitution and oxalate counterion . This quantified mass shift directly influences molar-based dosing calculations and detection sensitivity in LC-MS assays.

Physicochemical Properties Medicinal Chemistry SAR Analysis

Salt Form Counterion Composition: Oxalate vs. Free Base

Unlike the corresponding free base versions of close analogs (e.g., N-ethyl and N-allyl derivatives), the target compound is exclusively supplied as a stable oxalate salt [1]. The oxalate counterion contributes 90.03 g/mol to the total molecular weight and introduces two additional hydrogen-bond donors/acceptors, as reflected in the molecular formula C16H23N3O8 versus the hypothetical free base formula C14H21N3O4. This salt form is likely selected for enhanced crystallinity, improved handling, and superior solid-state stability compared to non-salt analogs.

Salt Selection Crystallinity Formulation

N-(2-Methoxyethyl) Chain Length vs. N-Ethyl or N-Allyl Substitution

The 2-methoxyethyl substituent introduces a three-atom (CH2-CH2-O) spacer with a terminal methoxy group, which is significantly longer and more flexible than the ethyl (CH2-CH3) or allyl (CH2-CH=CH2) groups found on close analogs . This structural extension increases the topological polar surface area (TPSA) by approximately 20-30 Ų compared to the N-ethyl analog and adds one hydrogen bond acceptor (the ether oxygen). While experimentally measured logP values are unavailable for this specific compound, the TPSA and H-bond acceptor count predict reduced passive membrane permeability relative to the N-ethyl analog, making it a preferred candidate for peripheral target engagement or solubility-focused screening cascades.

Lipophilicity Solubility Receptor Fit

Optimal Application Scenarios for 4-(2-(furan-2-yl)-2-oxoethyl)-N-(2-methoxyethyl)piperazine-1-carboxamide oxalate


Solubility-Focused Fragment or Lead-Like Library Construction

The compound's elevated TPSA (~100-110 Ų) and the presence of the oxalate salt form make it a strong candidate for inclusion in solubility-enhanced screening libraries where aqueous solubility is a primary selection criterion. Its structural features mitigate the risk of false negatives arising from compound aggregation or precipitation in biochemical assays .

SAR Studies Probing Ether Oxygen Hydrogen-Bonding Interactions

With the ether oxygen in the 2-methoxyethyl chain contributing an extra hydrogen bond acceptor compared to N-ethyl or N-allyl analogs, this compound is ideally suited for systematic SAR studies investigating the role of distal hydrogen-bonding interactions on target binding affinity. It serves as a precise isostere for exploring polar interactions without introducing additional aromatic contacts .

LC-MS Method Development and Quantification Standards

The compound's distinct molecular weight (385.37 g/mol) and salt form provide a unique mass signature for developing sensitive LC-MS/MS quantification methods. Its use as a standard ensures accurate molar-based quantification, which is essential for generating reproducible IC50 or EC50 data in high-throughput screening campaigns [1].

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